![molecular formula C23H19NO5S B2818438 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-13-9](/img/structure/B2818438.png)
[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
“4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . It’s a derivative of benzothiazin, which is a type of organic compound known for its therapeutic properties .
Synthesis Analysis
This compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N -furoylation processes .Scientific Research Applications
Synthesis and Antioxidant Activities
One application of compounds related to 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is in the synthesis of phenol derivatives exhibiting potent antioxidant activities. These synthesized molecules show significant antioxidant profiles compared to standard compounds and have been analyzed for their scavenging and reducing power using various methods (Artunç et al., 2020).
Chemical Transformations and Ring Contractions
The compound is also involved in chemical transformations, such as the oxidation of related benzothiazine derivatives, which leads to the synthesis of benzisothiazoles through ring contraction processes. This conversion represents a unique ring transformation reaction and a new synthesis pathway for benzisothiazole derivatives (Szabo´ et al., 1988).
Structural Characterization in Drug Synthesis
Structural characterization of related compounds, such as side products in benzothiazinone synthesis, is another important application. These characterizations contribute to the development of new anti-tuberculosis drug candidates, enhancing understanding of the molecular structure and properties of these compounds (Eckhardt et al., 2020).
Novel Heterocycles Synthesis
The compound is used in the synthesis of novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide and related compounds. These new ring systems contribute to the expanding field of heterocyclic chemistry and offer potential for various applications (Coppo & Fawzi, 1998).
Synthesis of N,N-Disubstituted 4H-3,1-Benzothiazin-2-amines
Additionally, the compound is involved in the synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines, which has potential therapeutic applications. This synthesis involves treating isothiocyanato ketones with secondary amines and offers a pathway for the development of new medicinal compounds (Kobayashi & Kanbe, 2011).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Result of Action
Similar compounds have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-28-19-13-12-17(14-20(19)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-18(21)24/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOBUGRDFVNXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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